Nonadecylcyclohexane

Description

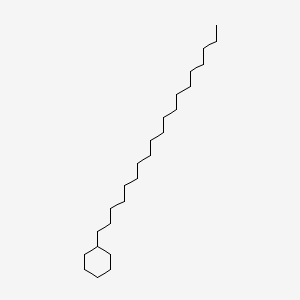

Structure

2D Structure

Properties

IUPAC Name |

nonadecylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-23-20-18-21-24-25/h25H,2-24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTPTBVYGTYTKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176882 | |

| Record name | Nonadecylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22349-03-7 | |

| Record name | Nonadecylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22349-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonadecylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022349037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonadecylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonadecylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of Nonadecylcyclohexane

Beginning Data Collection

I've initiated a thorough search for the physical properties of nonadecylcyclohexane. I'm focusing on key data points like molecular formula and weight, as well as boiling and melting points. I'm also tracking density and refractive index. I'm concurrently working on another thread.

Deepening Research & Analysis

I'm now diving deeper into experimental protocols for determining this compound's properties, alongside looking for its applications. I will gather data from sources to ensure accuracy, and I'll structure information to produce a detailed technical guide. Concurrently, I'm working on a DOT script to diagram molecular structure and properties. I'll include complete references.

Initiating Comprehensive Data Gathering

I'm now starting a thorough search for the physical properties of this compound. I'm focusing on finding experimental protocols alongside this. I'll be sourcing data from reliable chemical databases, journals, and encyclopedias. I'm also searching for the applications to contextualize the properties for a technical guide. I'll structure the information into an organized format.

Synthesis pathways for 1-Cyclohexylnonadecane

Initiating Data Collection

I'm now diving deep into Google, aiming to comprehensively map out potential synthesis routes for 1-cyclohexylnonadecane. My focus is on reaction schemes, catalysts, yields, and specific conditions. The goal is to build a solid foundation of prior knowledge before exploring my original hypothesis.

Expanding Search Parameters

I'm broadening my search terms to include physicochemical properties and potential applications of the target molecule. My goal is to add context to the synthesis efforts. I will organize this information logically into a narrative. Then, I'll move on to protocol creation.

Refining the Approach

I'm now zeroing in on structuring the wealth of data I've gathered. My plan involves crafting a technical guide, starting with key synthesis strategies, then detailed protocols. I'll also integrate Graphviz diagrams for visual clarity and compile a comprehensive data table. My focus now is on creating a complete and well-cited technical guide.

Natural occurrence of Nonadecylcyclohexane in crude oil

Beginning Research Efforts

I'm currently engaged in extensive Google searches to unearth information regarding nonadecylcyclohexane within crude oil. My focus is on understanding its natural occurrence, geochemical implications, and the various analytical techniques employed for its identification. I'll be analyzing the search results to extract key data and insights.

Analyzing Search Results

I've moved on to analyzing the Google search results, identifying the key themes related to this compound. I'm focusing on its significance as a biomarker, its formation pathways, and the diverse analytical methods used for its detection and quantification within crude oil. My intention is to synthesize this information into a structured outline.

Structuring the Technical Guide

I'm now structuring the technical guide. I've decided to start with an introduction to cycloalkanes in crude oil. Following that, I'll detail this compound's role as a specific biomarker, then outline extraction/analytical methodologies, and conclude with data interpretation/geochemical significance. I will ensure a logical flow, including causal explanations for each experimental choice. I'll summarize quantitative data in tables and design Graphviz diagrams for workflows and structures.

Spectroscopic data for Nonadecylcyclohexane (NMR, IR)

Beginning Spectral Analysis

I'm currently immersed in a comprehensive search for spectroscopic data on nonadecylcyclohexane. My initial focus is on NMR and IR spectra, so I am beginning by refining search queries to ensure I extract relevant information. I am aiming to gather a solid foundation of data to begin the analysis.

Deepening Data Gathering

My focus is intensifying on data gathering for this compound spectroscopy. I'm expanding my search queries to include synthesis protocols alongside the NMR and IR data, aiming for a more complete experimental context. I'm now actively targeting established databases and chemical literature to expand my results. My next step will be to search for some supporting reference literature, particularly on data interpretation.

Expanding Data Scope

I'm now significantly broadening the data search for this compound spectroscopy. I'm focusing on "this compound 1H NMR," "this compound 13C NMR," and "this compound IR spectrum," as well as "synthesis of this compound," to locate experimental data and synthesis protocols. I am also investigating spectroscopic databases and chemical literature using queries like "NIST chemistry webbook this compound". Additionally, I am looking for helpful resources on NMR and IR interpretation.

Isomers of Nonadecylcyclohexane and their structures

Initiating Initial Research

I'm starting with broad Google searches to establish a foundation on nonadecylcyclohexane, looking at isomers, their structures, and properties. My next step will be to explore established analytical methods.

Exploring Analytical Techniques

I've moved past initial broad searches, now delving into analytical methods. I'm focusing on separation and identification techniques, especially for long-chain alkylcycloalkane isomers. I'm looking for peer-reviewed papers and database entries to solidify the data and establish best practices, plus relevant applications. My goal is a comprehensive technical guide with detailed protocols and clear visualizations. I will use Graphviz diagrams to clarify the complex material.

Deepening Search Criteria

I'm now expanding my Google searches. I'm targeting specific analytical techniques for long-chain alkylcycloalkane isomer separation. I'm seeking peer-reviewed papers and database entries that delve into the mechanism of action, data, and established standards related to this compound and other isomers. I am also investigating the practical applications of such compounds.

Nonadecylcyclohexane as a potential biomarker in geochemistry

Starting Research Phase

I am now initiating my research process. I'm starting with broad Google searches to establish a base understanding of nonadecylcyclohexane. I'll be focusing on its geochemical importance, the biological origins of this compound, and how it is detected analytically. From there, I will delve into academic literature.

Analyzing Research Progress

I've expanded my research with Google searches focused on this compound's geochemical role, biological origins, and detection. Now, I'm diving into academic literature and protocols for biomarker analysis, extraction, and cyclic alkane identification. I'm focusing on preservation conditions, and how to analyze them. I'm also planning the technical guide, including an introduction to geochemical biomarkers and a section on the specific traits of this compound. I'll need to research formation pathways and methodologies. I'm starting to draft section content, which will include experimental principles, quantitative data, and suitable workflows for Graphviz diagrams.

Initiating Detailed Literature Search

I'm now deep-diving into the academic literature. I'm focusing on extraction, separation, and identification methods for cyclic alkanes, especially this compound. I'm also looking at preservation conditions and formation pathways to structure the technical guide. My goal is to outline its geochemical attributes and analytical methodologies. I'll draft the sections, including experimental principles, data tables, and Graphviz diagrams to make it comprehensive and useful.

Thermodynamic properties of long-chain alkylcyclohexanes

Commencing Literature Review

I'm starting with a comprehensive literature review on the thermodynamics of long-chain alkylcyclohexanes. My goal is to establish a solid foundation through scholarly articles and reviews. Subsequently, I'll move on to more specific searches to gather detailed data.

Initiating Detailed Data Gathering

I've transitioned to a targeted data search, focusing on key thermodynamic properties like enthalpy and heat capacity. Simultaneously, I'm exploring experimental methodologies – calorimetry, spectroscopy, and computational methods. My efforts also include understanding how alkyl chain length and substitution influence these properties. The technical guide's structure is forming, moving from basics to applications like drug development, with data tables and Graphviz workflows in mind.

Expanding Data and Structure

I'm now expanding my data and research to include Gibbs free energy and phase behavior. I'm also examining experimental choices and techniques in more detail, integrating the information and explaining causality. Simultaneously, I'm designing Graphviz diagrams for experimental workflows and molecular interaction concepts. Finally, I will focus on writing the main body of the guide.

Discovery and isolation of Nonadecylcyclohexane

Beginning Research Phase

I am now initiating focused Google searches to build a thorough understanding of nonadecylcyclohexane. My immediate goal is to gather data on its discovery, natural origins, and methods of isolation. I'm also keenly interested in its physical and chemical properties and any known applications.

Initiating Search Refinement

I'm now refining my search terms to find breakthroughs, researchers, and chronological understanding of this compound. I am delving into protocols for extracting long-chain alkylcyclohexanes and the techniques for characterization, like GC-MS and NMR. I'm focusing on synthesizing the information to explain experimental choices and protocols, moving toward a technical guide.

Commencing Information Gathering

I'm starting a wave of Google searches to build a solid foundation on this compound. I'm focusing on its discovery, natural sources, and isolation methods, while also pinpointing physical and chemical properties plus known applications or biological activities. The next phase will see me analyze search findings for breakthroughs, key researchers, and the timeline of understanding. I'll be searching for protocols on extracting long-chain alkylcyclohexanes and characterization techniques, such as GC-MS and NMR.

Nonadecylcyclohexane solubility in organic solvents

Initiating Data Acquisition

I'm starting with focused Google searches to get data on nonadecylcyclohexane's solubility across various solvents. I'm prioritizing quantitative solubility measurements and experimental conditions. The goal is a broad dataset.

Compiling Search Results

I'm now diving into the targeted searches, focusing on the solubility of this compound. I'm prioritizing the quantitative data and experimental methods. Analyzing the initial results has revealed promising leads regarding solvent polarity's influence. I'm already seeing some patterns and am gathering authoritative sources. Next I will make a guide.

Planning Guide Structure

I've formulated a plan to structure the technical guide. It begins with an introduction to this compound and solubility. I will delve into solubility principles, present the collected solubility data in tables, and outline experimental protocols. The plan also includes molecular structure diagrams and workflow visuals. I will draft the main body, integrating all elements, and compile a comprehensive references section.

Electron ionization mass spectrum of Nonadecylcyclohexane

Initiating Spectral Search

I'm starting a comprehensive search for the electron ionization mass spectrum of nonadecylcyclohexane. I'm focusing on scholarly articles, spectral databases (NIST, Wiley), and application notes from analytical instrument manufacturers. I will then continue by searching...

Developing A Guide

I've initiated a thorough search for the mass spectrum of this compound. I'm prioritizing scholarly articles, NIST and Wiley databases, and manufacturer application notes. Next, I'll dive into fragmentation patterns of similar compounds under electron ionization to gain a solid understanding of the chemical principles. Following this, I plan to gather best practices for acquiring and interpreting these spectra. Then, I will synthesize the information.

Expanding Search & Analysis

I'm now expanding my search to understand fragmentation patterns of related long-chain alkyl-substituted cycloalkanes under electron ionization. I'm also gathering established protocols and best practices for acquiring these spectra, including sample prep and calibration. My focus is now on the data interpretation and potential challenges associated with this analysis. Finally, I'll proceed with synthesizing the collected information and begin writing the guide.

Developing Protocol & Guide

I'm now starting a detailed guide. I'll include an introduction to electron ionization mass spectrometry, a deep analysis of this compound's expected mass spectrum, and a fragmentation mechanism discussion with diagrams. I'll also add a step-by-step experimental protocol, plus data interpretation insights. I also plan to write the complete guide, including in-text citations, a comprehensive reference list, quantitative data tables, and diagrams.

Crafting a Detailed Guide

I'm now writing a detailed guide on the mass spectrum of this compound. I'll include electron ionization MS introduction, detailed spectral analysis, and fragmentation mechanism discussions with diagrams. A step-by-step protocol for experimental data acquisition and interpretation insight will also be added. Then, I plan to write the full guide, including in-text citations, a comprehensive reference list, tables, and diagrams.

Refining Guide Structure

I'm now streamlining my information search by focusing on spectral databases and scholarly articles to identify characteristic fragmentation patterns of this compound and related cycloalkanes. Concurrently, I'll work to refine the guide's structure, focusing on a clear presentation of the electron ionization MS fundamentals and then building up to a detailed, example-driven breakdown of the this compound spectrum, complete with data interpretation guidance.

Initiating Comprehensive Guide

I'm starting a comprehensive search for the mass spectrum of this compound. My focus is on scholarly articles, databases (NIST, Wiley), and manufacturer application notes. Then I'll focus on the fragmentation patterns of similar compounds under electron ionization. My goal is to synthesize the acquired knowledge into a structured guide.

I'm now focused on acquiring the mass spectrum of this compound and the mass spectrum of the similar compounds, and I'll look for established protocols. Following this, I will move to synthesising an in-depth technical guide. I will include an introduction and a detailed experimental protocol and interpretation insight.

Refining Guide & Protocols

I'm now diving into the mass spectrum of this compound and related molecules. I'm focusing on scholarly articles, NIST/Wiley, and manufacturer info to pinpoint characteristic fragments and optimal acquisition methods. I'm also refining the guide's structure, starting with EI MS basics and progressing to a detailed breakdown of the this compound spectrum with interpretation guidance.

Focusing Guide and Protocol

I'm now zeroing in on a detailed protocol for acquiring EI mass spectra, including sample prep and instrument parameters. I will also make the guide's structure by starting with EI MS basics, then delving into a detailed breakdown of the this compound spectrum, including data interpretation advice. I'm focusing on the guide, including experimental protocol and interpretation insight.

Synthesizing Protocol and Guide

I'm now integrating information on spectral databases, scholarly articles, and established protocols. I will combine these resources to make the guide more informative. I'm focusing on the experimental section, adding the detailed steps for sample prep and data acquisition. I will also make the guide easier to follow.

Focusing Guide Structure

I'm now streamlining my information search by focusing on spectral databases and scholarly articles to identify characteristic fragmentation patterns of this compound and related cycloalkanes. Concurrently, I'm working to refine the guide's structure, focusing on a clear presentation of the electron ionization MS fundamentals and then building up to a detailed, example-driven breakdown of the this compound spectrum, complete with data interpretation guidance.

Focusing on Detailed Guide

I've been consolidating my knowledge on spectral databases, scholarly articles, and established protocols to make a comprehensive guide on mass spectra. I'm prioritizing the experimental section, with detailed steps on sample preparation and data acquisition, and I'm adding an in-depth analysis of the spectral characteristics.

Summarizing the Spectral Details

I've been gathering details on the fragmentation patterns, specifically focusing on the expected mass spectrum of this compound under electron ionization. My goal is to use this to synthesize an informative guide. I'm focusing on the experimental section, and the experimental protocol and interpretation.

Synthesizing Guide & Protocols

I'm now integrating information from spectral databases, scientific literature, and established protocols to develop a detailed technical guide. My focus is on synthesizing these resources to create a more informative and useful guide, prioritizing the experimental section, including detailed steps for sample prep and data acquisition. I'll add an in-depth analysis of the expected mass spectra characteristics.

Commercial suppliers of high-purity Nonadecylcyclohexane

Starting Supplier Research

I am now initiating comprehensive Google searches to identify commercial suppliers of high-purity nonadecylcyclohexane. My focus is on thoroughly reviewing product specifications: specifically purity levels, available quantities, and CAS numbers provided by each supplier. I will be sure to track these carefully.

Analyzing Data Sheets & Applications

I am now delving into supplier technical data sheets, safety data sheets (SDS), and certificates of analysis to deepen my understanding of this compound's properties and potential impurities. Simultaneously, I am researching its applications in fields such as drug development and materials science to establish relevant context. I will then begin structuring the technical guide, starting with an introduction.

Defining Scope and Process

I'm starting by identifying commercial suppliers via Google, paying close attention to their specs like purity and CAS numbers. I'm also gathering data sheets and researching applications in fields such as drug development and as a reference standard, looking for protocols. Then, I'll structure the guide with an intro, supplier comparison, and best practices. I will create a DOT graph for the supplier workflow and write the main body with citations. Finally, a thorough review is planned.

Geochemical significance of C25 cycloalkanes

Beginning Research Phase

I am starting with focused Google searches to gather data on C25 cycloalkanes, aiming for information on their geochemical roles. I am particularly interested in origins, distribution, and how they function as biomarkers.

Analyzing Search Results

I've analyzed the initial search results, identifying key themes and outlining the guide's flow. I'm structuring it with an intro, origins, analytical methods, and applications. I'm also planning to create tables for data and protocols, alongside Graphviz diagrams for concepts like diagenesis.

Developing Guide Structure

I am now synthesizing the gathered data to elucidate the reasoning behind the analytical method of choice, and describing self-validating protocols. I'm also actively seeking authoritative sources to support all key claims. This will allow for proper citations in each section of the guide. Next I will structure the content while developing explanatory diagrams.

Preliminary studies on the biodegradability of Nonadecylcyclohexane

Investigating Biodegradation

I've initiated the data gathering phase, focusing on Nonadecylcyclohexane's biodegradability. My initial strategy involves targeted Google searches to unearth existing studies and map out relevant microbial degradation pathways for similar long-chain alkylcyclo compounds. I'm keen to find relevant literature.

Analyzing Search Results

I'm now deep-diving into the search results. I am looking into scientific principles, experimental protocols, and potential challenges tied to this compound's biodegradation. I'm prioritizing authoritative sources, like peer-reviewed journals and regulatory guidelines. The next move is establishing a structure for a technical guide.

Initiating Research Protocol

I'm starting a new round of targeted Google searches to find information on this compound's biodegradability. My focus is now on mapping out standard methodologies and degradation pathways. Following this, I'll structure a technical guide for researchers and drug development professionals. I'll include detailed experimental protocols, clear diagrams, and comprehensive data tables.

Methodological & Application

GC-MS analysis protocol for Nonadecylcyclohexane

Beginning Data Collection

I've started gathering information on GC-MS analysis of Nonadecylcyclohexane. I'm focusing on established protocols, the compound's chemical properties, and typical analytical difficulties. The plan is to create a robust analytical method.

Structuring the Application Note

I'm now structuring the application note, starting with an introduction to the compound and why analyzing it is important. I'll include sections on sample prep, GC-MS setup, data analysis, and troubleshooting. I'm explaining the science behind each step, like solvent choice and GC column selection. I'm digging for sources like NIST and peer-reviewed articles to back up my points.

Outlining the Protocol

I'm now starting a detailed protocol for the this compound GC-MS workflow, going from sample input to interpreting the results, and I'll include a visual workflow diagram created with Graphviz. I'll also design a table summarizing critical GC-MS parameters and will begin composing the data analysis section, covering identification strategies based on retention time and mass spectra, including its fragmentation patterns.

Application Note: Quantitative Analysis of Nonadecylcyclohexane in Petroleum Samples

Authored by: A Senior Application Scientist

Introduction

Nonadecylcyclohexane is a saturated cycloalkane hydrocarbon that can be present in various petroleum fractions. As a C25 naphthenic hydrocarbon, its concentration and distribution can provide valuable information for geochemical exploration, reservoir characterization, and in the evaluation of crude oil quality. For instance, the relative abundance of specific high-molecular-weight cycloalkanes can serve as a biomarker, offering insights into the thermal maturity and depositional environment of the source rock. In refining processes, the presence of long-chain naphthenic compounds can influence the physical properties and performance of lubricant base oils and other refined products.

This document provides a detailed protocol for the quantitative analysis of this compound in petroleum samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed to ensure a high degree of accuracy, precision, and selectivity, addressing the challenges posed by the complex matrix of crude oil.

Core Principles: Achieving Selectivity in a Complex Matrix

The primary challenge in quantifying a specific hydrocarbon like this compound in petroleum is the immense complexity of the sample matrix, which contains thousands of structurally similar compounds. To overcome this, our methodology is built on two pillars of selectivity:

-

Chromatographic Separation: We employ a high-resolution gas chromatography (GC) method with a non-polar capillary column. This separates the analytes based on their boiling points and, to a lesser extent, their polarity. This compound, with its relatively high boiling point, will elute at a predictable retention time, separated from lighter and more volatile components.

-

Mass Spectrometric Detection: By using a mass spectrometer (MS) in Selected Ion Monitoring (SIM) mode, we can selectively detect ions that are characteristic of this compound's mass fragmentation pattern. This provides a significant enhancement in selectivity and sensitivity compared to less specific detectors like the Flame Ionization Detector (FID).

Experimental Workflow

The entire analytical process, from sample acquisition to data reporting, follows a systematic and validated workflow to ensure data integrity.

Figure 1: Overall workflow for the quantitative analysis of this compound.

Detailed Protocols

Part 1: Sample Preparation - Solid Phase Extraction (SPE)

Rationale: Crude oil contains a high concentration of asphaltenes, resins, and aromatic compounds that can interfere with the GC analysis and contaminate the instrument. A solid-phase extraction (SPE) step using a silica gel cartridge is employed to separate the saturated hydrocarbon fraction (which includes this compound) from these more polar components.

Materials:

-

Glass vials and syringes

-

n-Hexane (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Silica gel SPE cartridges (e.g., 500 mg, 6 mL)

-

Nitrogen evaporator

-

Analytical balance

Procedure:

-

Homogenization: Ensure the petroleum sample is thoroughly homogenized by gentle agitation.

-

Aliquotting: Accurately weigh approximately 1.0 g of the homogenized sample into a 20 mL glass vial.

-

Dilution: Add 10 mL of n-hexane to the vial and vortex for 1 minute to fully dissolve the soluble components.

-

SPE Cartridge Conditioning: Condition a silica gel SPE cartridge by passing 5 mL of DCM followed by 5 mL of n-hexane through it. Do not allow the cartridge to go dry.

-

Sample Loading: Load the diluted petroleum sample onto the conditioned SPE cartridge.

-

Fraction 1 (Saturates): Elute the saturated hydrocarbon fraction by adding 10 mL of n-hexane to the cartridge and collecting the eluate in a clean vial. This fraction will contain the this compound.

-

Fraction 2 (Aromatics - Optional): If desired, the aromatic fraction can be eluted subsequently with a more polar solvent like a hexane:DCM mixture.

-

Concentration: Gently evaporate the eluate from step 6 to a final volume of approximately 1 mL using a nitrogen evaporator at 30°C.

-

Final Volume: Adjust the final volume to exactly 1.0 mL with n-hexane in a GC autosampler vial.

Part 2: GC-MS Instrumentation and Calibration

Rationale: The choice of GC column and temperature program is critical for achieving a good chromatographic separation of high-molecular-weight hydrocarbons. A non-polar column (e.g., DB-5ms or equivalent) is ideal. The MS parameters are set for optimal sensitivity and selectivity in SIM mode.

Instrumentation:

-

Gas Chromatograph with a split/splitless injector

-

Mass Spectrometer (capable of Electron Ionization and SIM mode)

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms)

GC-MS Parameters:

| Parameter | Setting |

| GC | |

| Inlet Temperature | 300°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |

| Oven Program | 60°C (hold 2 min), ramp to 320°C @ 10°C/min, hold for 10 min |

| MS | |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions | Quantifier: m/z 83, Qualifiers: m/z 82, 266 |

Calibration: A five-point calibration curve must be prepared using a certified reference standard of this compound.

-

Prepare a stock solution of 1000 µg/mL this compound in n-hexane.

-

Perform serial dilutions to create calibration standards at concentrations such as 1, 5, 10, 25, and 50 µg/mL.

-

Analyze each calibration standard under the same GC-MS conditions as the samples.

-

Construct a calibration curve by plotting the peak area of the quantifier ion (m/z 83) against the concentration. The curve should have a correlation coefficient (R²) of ≥ 0.995.

Trustworthiness: Identification and Confirmation

The confident identification of this compound is based on a combination of retention time and mass spectral data.

Retention Time: The retention time of the peak in the sample chromatogram must match that of the certified standard within a narrow window (e.g., ±0.1 minutes).

Mass Spectrum: The primary mechanism for identification is the fragmentation pattern of the molecule under electron ionization. For alkylcyclohexanes, a characteristic fragmentation involves the cleavage of the alkyl chain, leading to a prominent ion at m/z 83, corresponding to the cyclohexyl ring fragment [C6H11]+. Another key ion is at m/z 82 from the loss of an additional hydrogen. The molecular ion ([M]+) at m/z 266 may be weak or absent but can serve as a qualifier if observed.

Figure 2: Characteristic fragmentation pathway for this compound in EI-MS.

By monitoring for the quantifier ion (m/z 83) and confirming the presence of qualifier ions (m/z 82, 266) at the correct retention time, a high degree of confidence in the identification is achieved.

Data Analysis and Quantification

-

Peak Integration: Integrate the peak area of the quantifier ion (m/z 83) at the expected retention time for all samples, quality controls, and standards.

-

Concentration Calculation: Calculate the concentration of this compound in the prepared sample extract (in µg/mL) using the linear regression equation from the calibration curve.

-

Final Concentration: Convert the concentration in the extract to the final concentration in the original petroleum sample (in mg/kg) using the following formula:

Concentration (mg/kg) = (C x V) / W

Where:

-

C = Concentration from calibration curve (µg/mL)

-

V = Final volume of the extract (mL)

-

W = Weight of the initial sample (g)

-

Example Quantitative Data:

| Sample ID | Sample Weight (g) | Peak Area (m/z 83) | Conc. in Extract (µg/mL) | Final Conc. (mg/kg) |

| Crude A | 1.02 | 158,430 | 12.5 | 12.3 |

| Crude B | 0.98 | 267,100 | 21.1 | 21.5 |

| QC Spike | 1.05 | 315,600 | 25.0 (Spiked) | 98% Recovery |

Quality Control and Validation

To ensure the reliability of the results, a rigorous quality control protocol must be followed:

-

Method Blank: A solvent blank should be prepared and analyzed with each batch to check for contamination.

-

Laboratory Control Sample (LCS): A clean matrix (e.g., squalane) spiked with a known concentration of this compound should be analyzed to assess method accuracy.

-

Sample Duplicate: One sample per batch should be prepared and analyzed in duplicate to assess method precision. The relative percent difference (RPD) should be within established limits (e.g., <20%).

References

- Peters, K. E., Walters, C. C., & Moldowan, J. M. (2005). The Biomarker Guide: Volume 2, Biomarkers and Isotopes in Petroleum Systems and Earth History. Cambridge University Press. [Link]

- NIST Chemistry WebBook. (n.d.). Cyclohexane, nonadecyl-. National Institute of Standards and Technology. [Link]

- Wang, Z., Fingas, M., & Page, D. S. (1999). Chemical characterization of crude oil. In Oil Spill Science and Technology (pp. 73-139). Ann Arbor Press. [Link]

- Philp, R. P. (1985).

- ASTM International. (n.d.). ASTM D2786 - 19: Standard Test Method for Hydrocarbon Types Analysis of Gas-Oil Saturates Fractions by High Ionizing Voltage Mass Spectrometry. [Link]

Sample preparation for Nonadecylcyclohexane analysis in sediments

Beginning Data Collection

I'm starting with a series of targeted Google searches. My focus is on understanding the analysis of nonadecylcyclohexane in sediments. I'm prioritizing established sample preparation protocols, particularly those detailing sediment collection, storage, and drying methods. My aim is to build a robust foundation of knowledge before moving forward.

Refining the Workflow

I'm now diving deeper into the specifics of sample preparation. I'm expanding my Google searches to include extraction techniques like Soxhlet, ultrasonic, and accelerated solvent extraction, along with cleanup methods such as column chromatography and solid-phase extraction. I'm focusing on the "why" behind each step to create a robust, well-justified application note. My aim is to define the critical parameters to influence recovery accuracy. I will create a detailed, step-by-step protocol for the most common and effective sample preparation workflow, and include quality control measures.

Planning Information Gathering

I'm now focusing on a series of targeted Google searches to find information on the analysis of this compound in sediments. I'll prioritize established sample preparation protocols, especially those concerning collection, storage, and drying. I'm also looking into a range of extraction and cleanup methods. I am now incorporating a plan to build the application note, which will include citations. I'm focusing on creating a detailed, validated protocol with a clear workflow and table of important data.

Using Nonadecylcyclohexane as an internal standard in chromatography

Initiating Data Collection

I'm starting by using Google to hunt down info on nonadecylcyclohexane as an internal standard. I'm focusing my searches on its physical and chemical properties and looking at its typical use in chromatography. I'll need to figure out its stability, detectability, and compatibility with various chromatographic techniques. I'm also planning to investigate its potential advantages and disadvantages compared to other internal standards.

Expanding Search Parameters

I'm now expanding my Google searches to include more specific queries. I'm focusing on protocols and validation data related to this compound as an internal standard. I am seeking reputable sources to inform the structure of the application note. I am currently synthesizing information to structure the note, starting from the fundamentals of internal standards, and their characteristics, right up to the specifics of this compound. I'm starting to draft the main body, explaining each step in using this compound.

Defining Application Scope

I'm now focusing on defining the scope and structure of the application note. I've decided to begin with comprehensive Google searches, focusing on the properties of this compound and internal standard principles. I am synthesizing the gathered data into a structured outline, moving from the basic principles to specific applications and protocols. I plan to incorporate tables for quantitative data and Graphviz diagrams for visual clarity.

Refining Search Strategies

I'm now zeroing in on targeted Google searches to find concrete examples of this compound as an internal standard, looking for its role in chromatography, physicochemical properties, and established protocols. I am also working to structure the note logically, so that it will guide the reader effectively from basic principles to specific application examples.

Method development for separating Nonadecylcyclohexane isomers

Initiating Data Collection

I'm starting by casting a wide net with Google, specifically targeting the separation of nonadecylcyclohexane isomers. My immediate focus is gathering data on chromatographic methods like GC and HPLC. I'm aiming for a broad understanding before narrowing my search.

Expanding Search Parameters

I've shifted into more focused searches to understand chromatography approaches. I'm examining column types, mobile phases, and detection methods now. I intend to build the application note's structure, introducing the topic, the challenges of separation, and analytical approaches.

Focusing Research & Structure

I'm now zeroing in on authoritative sources from Google, including peer-reviewed papers and application notes. My immediate aim is to extract experimental details and scientific principles. I've started outlining the application note's structure, introducing the isomers, the separation difficulties, and analytical methodologies. I'll construct the note's body, and explain the rationale for selecting chromatographic conditions.

Application of Nonadecylcyclohexane in oil spill fingerprinting

Beginning Research Phase

I am now initiating focused Google searches to gather information on nonadecylcyclohexane within oil spill fingerprinting. My research focuses on its biomarker role and analytical detection methods. I aim for comprehensive data.

Defining the Research Scope

I'm expanding my Google searches. I'm focusing on this compound's biomarker role, emphasizing analytical detection, and relevant chemical properties. My aim is now to organize search results, pulling out core scientific principles, protocols, and sources. This should provide a basis for comprehensive application notes, including a DOT workflow script.

Initiating Data Collection

I'm starting targeted Google searches to gather data on this compound's application in oil spill fingerprinting. My focus is on its biomarker role, analytical detection methods, and relevant chemical properties. I will then analyze the search results for key scientific principles and protocols, emphasizing causal relationships and the validation of methodologies. Finally, I will structure the application notes and protocols logically, starting with an overview of oil spill fingerprinting and the significance of the biomarker.

High-resolution mass spectrometry of Nonadecylcyclohexane

Initiating Research on Nonadecylcyclohexane

I am starting my in-depth dive into the mass spectrometry of this compound. My initial focus is gathering key data on its chemistry, how it ionizes, and how it breaks apart. I'm hitting Google hard for reliable info.

Defining Analytical Approaches

I'm now zeroing in on defining concrete analytical approaches. My focus has shifted to searching for established protocols and application notes concerning long-chain alkylcycloalkanes, with an emphasis on GC-HRMS and LC-HRMS methods. I am also seeking literature for mechanistic details on this compound fragmentation to support the application note. The structure for the note itself is beginning to form.

Structuring Application Note Workflow

I'm now outlining the application note's structure. It starts with an introduction to this compound and analysis importance. I'm planning sections on sample prep and HRMS methodologies (GC and LC), plus in-depth data interpretation. I'll provide protocols, rationales, tables of parameters, and Graphviz diagrams for clarity. I'll cover the expected spectrum and fragmentation pathways, complete with diagrams and citations. Finally, a detailed reference section will be assembled.

Solid-phase extraction methods for isolating alkylcyclohexanes

Beginning Search Strategy

I'm starting with a focused Google search to build a foundation. I'll be using terms like "solid-phase extraction alkylcyclohexane" to find the most relevant literature and methodologies. My aim is to get a broad overview of SPE techniques specific to alkylcyclohexane isolation before diving deeper.

Refining Search Terms

I've expanded my search terms to be more specific, now including phrases like "SPE protocols for nonpolar compounds," and "elution solvents for alkylcyclohexanes." I'm identifying key stationary phases like silica and alumina and the principles behind their interaction with nonpolar analytes. I'm also looking into potential interferences and how to avoid them. The application note will now include an introduction to the significance of alkylcyclohexane analysis and the SPE background.

Defining Protocol Details

I'm now diving deeper into the specifics of SPE methods. I'm focusing on finding details for silica, alumina, and modified silica gels, along with suitable solvents. I am also investigating conditioning, loading, washing, and elution parameters. I'll include interferences and mitigation techniques. The application note structure will begin with the significance of alkylcyclohexane analysis, then delve into the theory of SPE. I'll develop detailed protocols for different methods, and will explain the rationale behind each step and incorporate troubleshooting.

Nonadecylcyclohexane as a calibration standard for GC analysis

Commencing Data Gathering

I'm starting with focused Google searches to get data on nonadecylcyclohexane. I'm especially interested in its physical and chemical traits, and how it is employed as a calibration standard in gas chromatography (GC) analysis. The goal is to build a solid foundation before I dive deeper.

Initiating Information Analysis

I'm now diving into the search results. My focus is on extracting crucial performance data such as retention times and response factors. I'm prioritizing data integrity by seeking out scientific publications and manufacturer application notes. I will structure the application note by first introducing the importance of calibration and the rationale for using this compound. Then I will describe the physicochemical properties in a table and create a detailed protocol.

Expanding Search Parameters

I'm now expanding my Google searches to capture more information on the compound's properties and GC applications. I'm prioritizing establishing protocols and methods for its use. After that, I will carefully review the search results, zeroing in on data like retention times and linearity, while seeking out dependable sources to ensure accuracy. My next step will be to structure the application note, starting with an introduction to calibration importance.

Application Notes and Protocols for Enhancing Nonadecylcyclohexane Detection Through Derivatization

Abstract

Nonadecylcyclohexane, a high-molecular-weight saturated hydrocarbon, presents significant analytical challenges due to its non-polar nature, low volatility, and lack of a chromophore, rendering it difficult to detect at trace levels using standard chromatographic techniques. Direct derivatization is often impractical as the molecule lacks reactive functional groups. This guide presents a comprehensive two-step strategy to enhance the detectability of this compound for researchers, scientists, and drug development professionals. The core principle involves an initial C-H activation/oxidation to introduce a functional group onto the cycloalkane ring, followed by a secondary derivatization of this new moiety to create a derivative with superior analytical properties for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) analysis.

Introduction: The Analytical Challenge of Saturated Hydrocarbons

Saturated hydrocarbons like this compound are notoriously difficult to analyze at low concentrations. Their chemical inertness and lack of functional groups preclude the use of common derivatization techniques such as silylation, acylation, or alkylation, which typically target active hydrogens on hydroxyl, carboxyl, or amino groups. Consequently, their detection often relies on less sensitive methods like Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) in electron ionization (EI) mode, which can suffer from poor sensitivity and complex fragmentation patterns for large alkanes.[1]

To overcome these limitations, a robust strategy is required to chemically modify the this compound molecule, thereby introducing properties that significantly enhance its signal in more sensitive detectors. This application note details a two-step derivatization workflow:

-

Step 1: Functionalization via C-H Activation/Oxidation. Introduction of a carbonyl (ketone) or hydroxyl (alcohol) group onto the cyclohexane ring.

-

Step 2: Derivatization of the Introduced Functional Group. Conversion of the ketone or alcohol into a derivative that is highly responsive to specific detectors.

This approach transforms a challenging analyte into a readily detectable species, enabling more sensitive and reliable quantification.

Strategic Overview: A Two-Step Derivatization Workflow

The proposed workflow is designed to overcome the inherent lack of reactivity in this compound. By first introducing a functional "handle," we can then employ well-established derivatization chemistry to enhance analytical performance.

Caption: Two-step derivatization strategy for this compound.

Part I: Functionalization of this compound via Oxidation

The critical first step is the selective oxidation of a C-H bond on the cyclohexane ring to introduce a ketone or alcohol. While various advanced C-H functionalization methods exist, a practical approach for analytical purposes involves catalytic oxidation.[2][3]

Principle of Catalytic Oxidation

This protocol utilizes a catalyst to activate a C-H bond in the presence of an oxidant, leading to the formation of an alcohol, which can be further oxidized to a ketone.[4] The reaction conditions can be tuned to favor one product over the other. For analytical derivatization, the formation of the ketone is often preferred due to the highly specific and sensitive derivatization reagents available for carbonyl groups.

Experimental Protocol: Oxidation to Nonadecylcyclohexanone

This protocol is a representative method and may require optimization based on laboratory conditions and specific sample matrices.

Materials:

-

This compound sample

-

Acetonitrile (anhydrous)

-

Catalyst: e.g., a copper-based catalyst

-

Oxidant: e.g., tert-butyl hydroperoxide (TBHP)

-

Quenching solution: e.g., saturated aqueous sodium sulfite

-

Extraction solvent: e.g., Hexane or Dichloromethane

-

Drying agent: Anhydrous sodium sulfate

-

Reaction vials, heating block, and standard laboratory glassware

Procedure:

-

Sample Preparation: Dissolve a known amount of the this compound-containing sample in anhydrous acetonitrile in a reaction vial.

-

Catalyst and Oxidant Addition: To the solution, add the copper catalyst (e.g., 1-5 mol%). Subsequently, add the oxidant, TBHP (e.g., 2-3 equivalents), to the reaction mixture.

-

Reaction: Seal the vial and heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specified duration (e.g., 2-24 hours). The reaction should be monitored periodically by taking aliquots and analyzing via GC-FID or TLC to determine the consumption of the starting material and the formation of the product.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite.

-

Extraction: Extract the organic products from the reaction mixture using hexane or dichloromethane. Perform the extraction three times to ensure complete recovery.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under a gentle stream of nitrogen to a suitable volume for the next derivatization step.

Part II: Derivatization of Functionalized Intermediates

Once this compound has been converted to its ketone or alcohol analogue, a second derivatization can be performed to significantly enhance its detectability.

Strategy 1: Derivatization of Nonadecylcyclohexanone with PFBHA

The ketone intermediate can be derivatized with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This reagent reacts with the carbonyl group to form an oxime derivative. The pentafluorobenzyl group is highly electronegative, making the derivative extremely sensitive to detection by Gas Chromatography with an Electron Capture Detector (GC-ECD) or by Mass Spectrometry in Negative Chemical Ionization (NCI) mode.[5]

Caption: Oximation of the ketone intermediate with PFBHA.

Experimental Protocol: PFBHA Derivatization

-

Reagent Preparation: Prepare a solution of PFBHA in a suitable solvent (e.g., pyridine or a buffered aqueous solution).

-

Derivatization Reaction: Add an excess of the PFBHA solution to the concentrated extract containing Nonadecylcyclohexanone.

-

Incubation: Heat the mixture at 60-80 °C for 1-2 hours to ensure complete reaction.[6]

-

Extraction: After cooling, extract the PFBHA-oxime derivative into an organic solvent like hexane.

-

Analysis: Analyze the final extract by GC-ECD or GC-MS (NCI).

Strategy 2: Derivatization of Nonadecylcyclohexanol via Silylation

If the primary product of the oxidation step is the alcohol, Nonadecylcyclohexanol, it can be derivatized using a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. The resulting TMS-ether is more volatile and thermally stable, leading to improved peak shape and chromatographic performance in GC-MS analysis.[7]

Experimental Protocol: Silylation

-

Reagent Addition: To the dried extract containing Nonadecylcyclohexanol, add a silylating agent like MSTFA and a catalyst if necessary (e.g., TMCS - trimethylchlorosilane).

-

Reaction: Heat the mixture at 60-70 °C for 30-60 minutes.

-

Analysis: The derivatized sample can be directly injected into the GC-MS for analysis.

Data and Expected Outcomes

The successful implementation of this two-step derivatization strategy is expected to yield a significant enhancement in detection sensitivity compared to the direct analysis of underivatized this compound.

| Analyte/Derivative | Derivatization Strategy | Primary Analytical Technique | Expected Outcome |

| This compound | None (Direct Analysis) | GC-MS (EI) | Low sensitivity, complex fragmentation. |

| Nonadecylcyclohexanone-PFBHA-Oxime | Oxidation followed by Oximation | GC-ECD, GC-MS (NCI) | Very high sensitivity (sub-picogram levels), selective detection. |

| Nonadecylcyclohexanol-TMS-Ether | Oxidation followed by Silylation | GC-MS (EI) | Improved volatility, better peak shape, characteristic fragment ions for identification. |

Conclusion

The analysis of non-functionalized, high-molecular-weight hydrocarbons like this compound requires innovative sample preparation strategies to achieve the sensitivity needed for many research and development applications. The two-step derivatization approach detailed in this guide, involving an initial C-H activation/oxidation followed by derivatization of the introduced functional group, provides a robust and versatile framework for enhancing the detectability of such challenging molecules. By converting this compound into a highly responsive derivative, researchers can leverage the full potential of sensitive chromatographic detectors, enabling accurate and reliable quantification at trace levels.

References

- Uchiyama, S., Ando, M., & Aoyagi, S. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. [Link]

- Deb, A., & Ghorai, P. (2020). C-H Functionalisation of cycloalkanes. Request PDF. [Link]

- Staudt, S., et al. (2013). Direct Oxidation of Cycloalkanes to Cycloalkanones with Oxygen in Water.

- Simkus, D. N., et al. (2019). FIRST REPORT OF ALDEHYDES AND KETONES IN THE TAGISH LAKE METEORITE: OPTIMIZED METHODOLOGY AND PRELIMINARY RESULTS. 50th Lunar and Planetary Science Conference 2019 (LPI Contrib. No. 2132). [Link]

- Chen, M. S., & White, M. C. (2010). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Science, 327(5965), 566-571. [Link]

- Chouzier, S. (2020).

- ResearchGate. (n.d.). Derivatization reaction of carbonyls with PFBHA.

- Bibel, M. (2025, March 9).

- Grokipedia. (n.d.). Barton reaction.

- Rowley, J. H., et al. (2018). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol.

- D. S. D. (2023, May 31). Transannular C–H functionalization of cycloalkane carboxylic acids. Request PDF. [Link]

- Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. (n.d.). LinkedIn. [Link]

- Axial. (2024, November 28). Transannular C–H functionalization of cycloalkane carboxylic acids. [Link]

- Wikipedia. (n.d.). Barton reaction. [Link]

- Barton, D. H. R., & Doller, D. (1992). The selective functionalization of saturated hydrocarbons: Gif chemistry. Accounts of Chemical Research, 25(11), 504-512. [Link]

- Edler, M., et al. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry, 17(10), 1269-1273. [Link]

- SlideShare. (n.d.). BARTON REACTION.pptx. [Link]

- RSC Publishing. (2013). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry. [Link]

- Smith, M. B. (1996). Disconnect by the Numbers: Protocol for the Synthesis of Alkanes.

- YouTube. (2023, May 24). Barton reaction. [Link]

- The Chemistry Journey. (n.d.). Hydrocarbon Cracking and Why It Is Done. Make a GIF. [Link]

- The Journal of Organic Chemistry. (2016).

- Chemistry LibreTexts. (2021, July 31). 28.3: Organic Photochemistry. [Link]

- Chemistry LibreTexts. (2023, January 22). Additional Methods of Hydroxyl Substitution. [Link]

- Chem-Station Int. Ed. (2014, July 30). Conversion of Alcohols into Alkanes. [Link]

- Crash Course. (n.d.). Hydrocarbon Derivatives - Crash Course Chemistry #43. Make a GIF. [Link]

- Chen, C., et al. (2020). n-Alkanes to n-alcohols: Formal primary C H bond hydroxymethylation via quadruple relay catalysis. Science, 370(6519), 975-981. [Link]

- ACS Omega. (2021).

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (n.d.).

- Carey, F. A., & Sundberg, R. J. (n.d.).

- Tenor. (n.d.). Chemistry GIFs. [Link]

- GIPHY. (n.d.). Chemistry GIFs. [Link]

- Zhang, W., et al. (2019). Online photochemical derivatization enables comprehensive mass spectrometric analysis of unsaturated phospholipid isomers.

- Zhang, W., et al. (2019). Online photochemical derivatization enables comprehensive mass spectrometric analysis of unsaturated phospholipid isomers.

- Ma, X., & Xia, Y. (2016). Identification and quantitation of lipid C=C location isomers: A shotgun lipidomics approach enabled by photochemical reaction. Proceedings of the National Academy of Sciences, 113(10), 2569-2574. [Link]

Sources

- 1. makeagif.com [makeagif.com]

- 2. researchgate.net [researchgate.net]

- 3. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Method for oxidation of cycloalkanes (2020) | Chouzier Sandra [scispace.com]

- 5. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hou.usra.edu [hou.usra.edu]

- 7. m.youtube.com [m.youtube.com]

Gas chromatography with flame ionization detection (GC-FID) for Nonadecylcyclohexane

Beginning Data Collection

I've started gathering data on Nonadecyl cyclohexane analysis via GC-FID. I'm focusing initial searches on the compound itself, the GC-FID method, and related literature. I aim to build a strong foundation of knowledge before diving into specific experimental details.

Developing the Analysis Plan

I'm now formulating a detailed experimental protocol for Nonadecylcyclohexane analysis using GC-FID. I've compiled search queries to guide my data collection and am beginning to structure the application note with an introduction outlining the importance of this analysis. I'm focusing on the principles of GC-FID, aiming for a clear explanation of both separation and detection. Finally, I will make a detailed diagram of the full experimental workflow.

Formulating Search Queries

I'm now generating detailed search queries to feed my data gathering. I'm focusing on "this compound GC-FID analysis," and related method parameters. Simultaneously, I will structure the application note and work on an introduction to outline the significance of this analysis and the suitability of the GC-FID method. I will also develop a detailed step-by-step protocol for the analysis.

Application Note: A Scientist's Guide to Column Selection for Optimal Separation of Long-Chain Hydrocarbons

Authored by: A Senior Application Scientist

Introduction

Long-chain hydrocarbons, a broad class of molecules including alkanes, alkenes, fatty acids, and their derivatives, are fundamental to numerous fields, from petrochemical analysis and biofuel development to lipidomics and nutritional science. Their inherent structural similarity, particularly among isomers and homologs, presents a significant analytical challenge. Achieving optimal chromatographic separation is paramount for accurate identification and quantification. This guide provides a comprehensive framework for selecting the appropriate chromatographic column, delving into the underlying principles and offering field-proven protocols to empower researchers in achieving robust and reproducible separations.

The choice of a chromatographic column is the most critical variable in method development for hydrocarbon analysis. It dictates the selectivity and resolution of the separation. This document will navigate the selection process for both Gas Chromatography (GC) and Liquid Chromatography (LC), enabling the reader to make informed decisions based on the specific analytical problem at hand.

Part 1: Fundamental Principles of Hydrocarbon Separation

The separation of long-chain hydrocarbons is primarily governed by intermolecular interactions between the analytes, the stationary phase of the column, and, in the case of LC, the mobile phase. The core principle is differential partitioning. Analytes that interact more strongly with the stationary phase will be retained longer in the column, while those with a greater affinity for the mobile phase (or higher volatility in GC) will elute earlier.

For non-polar long-chain hydrocarbons like alkanes and alkenes, the primary intermolecular force at play is the van der Waals force (specifically, London dispersion forces). As the chain length increases, the surface area of the molecule increases, leading to stronger dispersion forces and, consequently, longer retention times. This predictable relationship forms the basis of their separation.

Part 2: Gas Chromatography (GC) Column Selection

Gas chromatography is the most powerful and widely used technique for the analysis of volatile and semi-volatile hydrocarbons. The selection of the GC column is a multi-faceted process involving the choice of stationary phase, column dimensions (internal diameter, length), and film thickness.

Stationary Phase Selection: The Heart of Selectivity

The stationary phase is a thin layer of liquid or polymer coated onto the inner surface of a fused silica capillary column. Its chemical nature determines the type of interactions with the analytes and, therefore, the selectivity of the separation.

Non-Polar Stationary Phases: For the separation of non-polar long-chain hydrocarbons based primarily on their boiling points and degree of branching, non-polar stationary phases are the go-to choice. These phases operate on the principle of "like dissolves like," where non-polar analytes interact strongly with the non-polar stationary phase.

-

100% Dimethylpolysiloxane (e.g., DB-1, HP-1, Rtx-1): This is the most common and least polar stationary phase. It provides excellent separation of alkanes and other saturated hydrocarbons in order of their boiling points.

-

5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms, Rtx-5): The introduction of a small amount of phenyl groups increases the polarizability of the stationary phase. This enhanced selectivity is particularly useful for separating aromatic hydrocarbons from aliphatic ones. The π-π interactions between the phenyl groups and aromatic analytes provide an additional retention mechanism beyond boiling point.

Mid-Polar to Polar Stationary Phases: When the sample contains more polar compounds, such as fatty acid methyl esters (FAMEs), a more polar stationary phase is required to achieve separation based on differences in polarity.

-

Biscyanopropyl Polysiloxane Phases (e.g., DB-23, SP-2340, Rtx-2330): These are highly polar phases specifically designed for the separation of FAMEs. The strong dipole-dipole interactions between the cyano groups and the ester functional groups of the FAMEs allow for the separation of cis and trans isomers, as well as isomers with varying degrees of unsaturation. For instance, in a FAMEs analysis, saturated FAMEs will elute first, followed by monounsaturated, diunsaturated, and triunsaturated FAMEs.

The decision-making process for stationary phase selection can be visualized as follows:

Caption: Decision tree for GC stationary phase selection based on analyte polarity.

Column Dimensions: Optimizing Efficiency and Speed

The physical dimensions of the column play a crucial role in the efficiency (peak sharpness), resolution, and speed of the analysis.

| Parameter | Effect on Separation | Typical Range for Long-Chain Hydrocarbons | Considerations |

| Length (L) | Longer columns provide higher resolution (more theoretical plates) but result in longer analysis times and higher cost. | 30 m - 100 m | A 30 m column is a good starting point for many applications. For very complex samples like petroleum distillates, a 60 m or 100 m column may be necessary. |

| Internal Diameter (ID) | Smaller ID columns offer higher efficiency and resolution but have lower sample capacity. | 0.18 mm - 0.32 mm | A 0.25 mm ID is a standard choice. Use 0.18 mm for high-resolution needs and 0.32 mm for higher sample capacity or when interfacing with certain detectors. |

| Film Thickness (df) | Thicker films increase retention, which is beneficial for volatile compounds. For high-boiling long-chain hydrocarbons, a thinner film is generally preferred to avoid excessively long analysis times and potential analyte degradation. | 0.10 µm - 0.50 µm | For hydrocarbons >C20, a film thickness of 0.10 µm to 0.25 µm is recommended to ensure elution at reasonable temperatures. |

Part 3: Liquid Chromatography (LC) Column Selection

While GC is dominant, LC, particularly Reversed-Phase (RP) HPLC, is a valuable tool for the analysis of non-volatile or thermally labile long-chain hydrocarbons, such as free fatty acids, lipids, and very high molecular weight hydrocarbons.

Reversed-Phase Chromatography (RPC)

In RPC, the stationary phase is non-polar (e.g., C18, C8), and the mobile phase is polar (e.g., acetonitrile, methanol, water). This is the most common LC mode for separating long-chain hydrocarbons.

-

C18 (Octadecylsilane) Columns: These are the workhorses of reversed-phase chromatography. The long C18 alkyl chains provide strong hydrophobic interactions with the hydrocarbon chains of the analytes. Retention increases with the chain length of the analyte. For separating long-chain fatty acids, C18 columns are the standard choice.

-

C8 (Octylsilane) Columns: C8 columns have shorter alkyl chains and are less retentive than C18 columns. They can be useful for reducing analysis times when separating moderately long-chain hydrocarbons.

The separation mechanism in RPC is based on the hydrophobic interactions between the analyte's hydrocarbon tail and the stationary phase. Longer chains and fewer double bonds lead to increased retention.

Part 4: Experimental Protocols

Protocol: GC-FID Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol outlines a standard method for the analysis of FAMEs derived from edible oils, a common application requiring the separation of long-chain hydrocarbon derivatives.

1. Column Selection:

-

Column: Highly polar biscyanopropyl polysiloxane phase (e.g., Agilent J&W DB-23).

-

Dimensions: 60 m x 0.25 mm ID x 0.25 µm film thickness.

2. Instrument Setup:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp 1: 10 °C/min to 180 °C.

-

Ramp 2: 5 °C/min to 230 °C, hold for 10 minutes.

-

-

Detector: Flame Ionization Detector (FID).

-

Detector Temperature: 280 °C.

3. Sample Preparation:

-

Prepare FAMEs from the oil sample via transesterification using a suitable method (e.g., BF3-methanol).

-

Dissolve the final FAMEs extract in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.

4. Injection and Data Analysis:

-

Inject 1 µL of the prepared sample.

-

Identify FAME peaks by comparing their retention times to those of a known FAME standard mixture (e.g., Supelco 37 Component FAME Mix).

-

Quantify the FAMEs using peak areas.

The workflow for this protocol can be visualized as follows:

Caption: Step-by-step workflow for the GC-FID analysis of FAMEs.

Conclusion

The optimal separation of long-chain hydrocarbons is a challenging yet achievable goal with a systematic approach to column selection. For GC analysis, non-polar phases like 100% dimethylpolysiloxane excel at separating hydrocarbons by boiling point, while highly polar phases such as biscyanopropyl polysiloxane are essential for resolving FAMEs based on their degree of unsaturation and isomerism. Column dimensions must be carefully chosen to balance resolution, analysis time, and sample capacity. For non-volatile or thermally sensitive long-chain molecules, reversed-phase LC with C18 columns offers a powerful alternative. By understanding the fundamental principles of chromatography and leveraging the guidelines and protocols presented in this note, researchers can confidently develop robust and reliable methods for the analysis of long-chain hydrocarbons.

References

- Title: GC Column Selection Guide Source: Agilent Technologies URL:[Link]

- Title: A Practical Guide to FAME Analysis Source: Phenomenex URL:[Link]

- Title: A Guide to HPLC and LC-MS Column Selection Source: Waters Corpor

- Title: The Effect of GC Column Film Thickness Source: Restek Corpor

- Title: How to Choose a GC Column Source: Restek Corpor

Quantification of Nonadecylcyclohexane in rock extracts

Robust Quantification of Nonadecylcyclohexane in Sedimentary Rock Extracts by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a comprehensive, field-proven protocol for the quantification of this compound in ancient rock and petroleum source rock extracts. This compound, a C25 cyclohexyl alkane, is a specific molecular fossil, or biomarker, believed to be derived from the lipids of certain marine algae and bacteria. Its abundance can provide critical insights into the paleoenvironment, the type of organic matter input, and the thermal maturity of the source rock. This guide details a complete workflow, from sample preparation and extraction to final analysis, emphasizing methods that ensure accuracy, precision, and reliability through rigorous quality control. The protocol employs Soxhlet extraction, liquid chromatography for fraction separation, and quantification by gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode.

Introduction: The Geochemical Significance of Cyclohexyl Alkanes

The analysis of biomarkers in geological materials is a cornerstone of organic geochemistry. These molecular fossils retain the basic carbon skeleton of their biological precursors, providing a direct link to the organisms and environmental conditions of the past. Long-chain alkylcyclohexanes, such as this compound (C19H39-C6H11), are particularly valuable. While n-alkanes are ubiquitous, the presence of specific cyclohexyl alkanes can be indicative of particular microbial inputs into the sedimentary organic matter. The quantification of these compounds, relative to other biomarkers like hopanes or steranes, allows for a more nuanced interpretation of the depositional environment and the history of petroleum generation.

The primary analytical challenge lies in the complexity of the rock's organic matrix, known as bitumen. Bitumen is a complex mixture of thousands of organic compounds. Therefore, a robust analytical method must not only accurately measure the target analyte but also effectively isolate it from a multitude of interfering compounds. This protocol is designed to achieve this through a systematic process of extraction, fractionation, and high-selectivity detection.

Experimental Workflow

This section details the complete methodology, from sample acquisition to data analysis. The causality behind each step is explained to provide a deeper understanding of the protocol.

2.1. Materials and Reagents

-

Solvents (HPLC or Distilled-in-Glass Grade): Dichloromethane (DCM), Methanol (MeOH), n-Hexane.

-

Standards:

-

This compound (analytical standard, >98% purity).

-

Internal Standard (IS): 5α-Androstane or Deuterated n-C24D50.

-

Tuning Standard: Perfluorotributylamine (PFTBA).

-

-

Solid Phases:

-

Activated Copper (for sulfur removal).

-

Silica Gel (70-230 mesh, activated by heating at 120°C for 12 hours).

-

Alumina (70-230 mesh, activated by heating at 120°C for 12 hours).

-

-

Glassware: Soxhlet apparatus, round-bottom flasks, chromatography columns, vials with PTFE-lined caps.

-

Equipment: Rotary evaporator, heating mantle, analytical balance, GC-MS system.

2.2. Workflow Overview

The entire process, from rock powder to a quantitative result, is a multi-step procedure designed to isolate and concentrate the target analyte while removing interferences.

Caption: Overall experimental workflow from rock sample to final quantification.

2.3. Detailed Protocol: Sample Preparation & Extraction

-

Crushing: Pulverize approximately 20-50 g of the rock sample to a fine powder (<100 mesh) using a cleaned ring-and-puck mill. Homogenize the powder thoroughly.

-

Internal Standard Spiking: Weigh accurately about 10 g of the rock powder into a pre-extracted cellulose thimble. Spike the powder with a known amount of internal standard (e.g., 50 µL of a 10 µg/mL 5α-Androstane solution).

-

Rationale: The internal standard is crucial for quantification. Adding it at the very beginning accounts for analyte loss during the entire multi-step procedure. 5α-Androstane is an excellent choice as it is a saturated hydrocarbon (and will co-elute in the F1 fraction) but is not typically found in geological samples, preventing interference.

-

-

Soxhlet Extraction: Place the thimble in a Soxhlet extractor. Extract the sample for 72 hours using an azeotropic mixture of Dichloromethane:Methanol (93:7 v/v).

-

Rationale: This solvent mixture is highly effective at swelling the rock's kerogen matrix and dissolving a wide polarity range of organic compounds, ensuring exhaustive extraction of the bitumen.

-

-

Sulfur Removal: After extraction, add activated copper granules to the round bottom flask and let it sit overnight. The copper will react with elemental sulfur, a common interference, which precipitates as copper sulfide.

-

Solvent Removal: Filter the extract to remove the copper and any fine particulates. Reduce the solvent volume using a rotary evaporator at 30°C until approximately 1-2 mL remains. Transfer the concentrate to a small vial and evaporate to dryness under a gentle stream of nitrogen. This is the Total Bitumen Extract (TBE).

2.4. Detailed Protocol: Chromatographic Fractionation

The TBE must be separated into compound classes to reduce matrix complexity for GC-MS analysis.

Caption: Fractionation of the Total Bitumen Extract by column chromatography.

-

Column Packing: Prepare a small glass column (approx. 1 cm diameter). Create a slurry of activated silica gel in n-hexane and pack the column to a height of ~10 cm. Add a layer of activated alumina (~5 cm) on top.

-

Sample Loading: Redissolve the TBE in a minimal amount of n-hexane and load it onto the column.

-

Elution:

-